molecular formula C20H33NO9 B2558507 (5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate CAS No. 1192067-80-3

(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate

Cat. No.: B2558507
CAS No.: 1192067-80-3
M. Wt: 431.482
InChI Key: RZSSLCQNNAGTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate is a complex organic compound with a molecular formula of C14H20N2O9. This compound features a hexose ring structure with multiple acetoxy and acetamido functional groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate typically involves the acetylation of a hexose derivative. The process begins with the protection of hydroxyl groups followed by selective acetylation. Common reagents used in this synthesis include acetic anhydride and acetic acid, often in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove acetoxy groups or to convert the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSSLCQNNAGTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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